molecular formula C21H24N2O3 B12481612 3,4-dimethoxy-N'-(4-phenylcyclohexylidene)benzohydrazide

3,4-dimethoxy-N'-(4-phenylcyclohexylidene)benzohydrazide

Cat. No.: B12481612
M. Wt: 352.4 g/mol
InChI Key: UNTNDELBQILTNK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide is an organic compound with the molecular formula C21H24N2O3 It is a derivative of benzohydrazide and features a cyclohexylidene group substituted with a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 4-phenylcyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N’-(4-methoxybenzylidene)benzohydrazide
  • 3,4-dimethoxy-N’-(3-methoxybenzylidene)benzohydrazide
  • 3,4-dimethoxy-N’-(2,3,4-trimethoxybenzylidene)benzohydrazide

Uniqueness

3,4-dimethoxy-N’-(4-phenylcyclohexylidene)benzohydrazide is unique due to the presence of the phenyl-substituted cyclohexylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzohydrazide derivatives and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(4-phenylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C21H24N2O3/c1-25-19-13-10-17(14-20(19)26-2)21(24)23-22-18-11-8-16(9-12-18)15-6-4-3-5-7-15/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,23,24)

InChI Key

UNTNDELBQILTNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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